Tridecanoic acid-d9

Lipidomics Quantitative Analysis LC-MS/MS

Tridecanoic acid-d9 is a stable isotope-labeled analog of the C13:0 saturated fatty acid, tridecanoic acid, designed for use as an internal standard (IS) in mass spectrometry. It is a perdeuterated compound with a molecular formula of C13H17D9O2 and a molecular weight of 223.40 g/mol.

Molecular Formula C13H26O2
Molecular Weight 223.40 g/mol
Cat. No. B15558899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridecanoic acid-d9
Molecular FormulaC13H26O2
Molecular Weight223.40 g/mol
Structural Identifiers
InChIInChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2
InChIKeySZHOJFHSIKHZHA-YNSOAAEFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridecanoic Acid-d9 Procurement: A Stable Isotope-Labeled Internal Standard for Quantitative LC-MS and GC-MS


Tridecanoic acid-d9 is a stable isotope-labeled analog of the C13:0 saturated fatty acid, tridecanoic acid, designed for use as an internal standard (IS) in mass spectrometry . It is a perdeuterated compound with a molecular formula of C13H17D9O2 and a molecular weight of 223.40 g/mol . Its primary function is to enable precise quantification of endogenous tridecanoic acid by correcting for analytical variability in sample preparation, matrix effects, and instrument drift, a principle applicable across lipidomics and bioanalysis workflows .

Why Tridecanoic Acid-d9 Cannot Be Substituted with Non-Deuterated or Lesser Deuterated Analogs in Quantitative LC-MS Workflows


Substituting Tridecanoic acid-d9 with a non-deuterated analog or a lesser deuterated version (e.g., -d2) in LC-MS/MS analysis compromises the fundamental requirement of an ideal internal standard: co-elution with identical ionization behavior. A non-deuterated analog will have a different mass and cannot be distinguished from the endogenous analyte, precluding its use as an internal standard. A lesser deuterated analog, while distinguishable, may exhibit subtle but significant chromatographic separation due to the inverse isotope effect, leading to differential matrix effects and ion suppression between the IS and the analyte [1]. This mismatch invalidates the core assumption of identical behavior, rendering accurate and precise quantification unreliable. Therefore, for assays requiring robust correction for sample-to-sample variability, a highly substituted, perdeuterated analog like -d9 is the necessary choice [2].

Quantitative Differentiation of Tridecanoic Acid-d9: Analytical Performance Data vs. Comparators


Tridecanoic Acid-d9 vs. Tridecanoic Acid-d2: Superior Mass Shift and Chromatographic Resolution

Tridecanoic acid-d9 provides a superior mass shift (+9 Da) and minimizes chromatographic resolution issues compared to Tridecanoic acid-d2 (+2 Da). The minimal mass shift of the d2 analog increases the risk of isotopic cross-talk and spectral overlap, whereas the larger mass shift of the d9 analog ensures better baseline resolution from the unlabeled analyte [1]. Deuterated fatty acids can exhibit a slight shift to earlier retention times compared to their non-deuterated counterparts due to the inverse isotope effect, but the higher degree of deuteration in -d9 does not cause significant chromatographic separation, maintaining co-elution for effective matrix effect correction .

Lipidomics Quantitative Analysis LC-MS/MS

Tridecanoic Acid-d9 Isotopic Enrichment: 98 atom % D Ensures Minimal Unlabeled Contamination

The isotopic enrichment of Tridecanoic acid-d9 is specified as 98 atom % D, ensuring that 98% of all hydrogen atoms at the labeled positions are the heavy deuterium isotope . In contrast, a non-deuterated internal standard has 0 atom % D. While specific enrichment values for tridecanoic acid-d2 are not uniformly available, the presence of only two deuterium atoms results in a lower overall isotopic enrichment and a higher probability of residual unlabeled species .

Stable Isotope Quality Control Analytical Chemistry

Tridecanoic Acid-d9 vs. Tridecanoic Acid: Indistinguishable Physicochemical Behavior Enables Robust Matrix Effect Correction

Isotopically labeled internal standards like Tridecanoic acid-d9 are assumed to have nearly identical physicochemical properties to the unlabeled analyte, including extraction recovery, ionization efficiency, and chromatographic retention time [1]. This identical behavior is essential for compensating for matrix effects (ME), which are the leading cause of ion suppression and inaccurate quantification in LC-MS [2]. While class-level data suggests deuterated IS can correct for ME and improve recovery to 80-95%, a non-deuterated surrogate standard will not have the same chemical behavior and thus cannot accurately correct for analyte-specific matrix effects [3].

Matrix Effects Ion Suppression Method Validation

Tridecanoic Acid-d9 vs. Non-Isotopic Internal Standards: Superior Precision in Quantitative Lipidomics

For the precise quantification of fatty acids, isotopically labeled internal standards (e.g., Tridecanoic acid-d9) are the method of choice. They are designed to normalize raw peak areas and improve data reproducibility, a necessity given the poor ionization reproducibility of ESI-MS in biological samples [1]. In contrast, non-isotopic internal standards (structurally related compounds) are less effective as they do not share the same exact matrix effect and recovery profile, potentially leading to higher variability and less accurate quantitative values [2]. The use of a stable isotope-labeled IS is a key component in achieving the high reproducibility required for quantitative lipidomics.

Lipidomics Quantitative Accuracy Method Reproducibility

High-Value Application Scenarios for Tridecanoic Acid-d9 Procurement


Quantitative Lipidomics and Fatty Acid Profiling in Biological Matrices

For researchers conducting targeted or untargeted lipidomics, Tridecanoic acid-d9 is an essential reagent for the absolute quantification of C13:0 fatty acids in complex matrices like plasma, serum, tissues, and cell cultures. Its use as an internal standard corrects for sample preparation losses and matrix-induced ion suppression, enabling accurate determination of endogenous tridecanoic acid concentrations . This is critical for studies investigating fatty acid metabolism in health and disease, including metabolic syndrome, cancer, and cardiovascular research.

Validation of Analytical Methods for Food and Agricultural Product Analysis

In food science and agricultural research, Tridecanoic acid-d9 is used to validate and calibrate analytical methods for quantifying fatty acid composition in complex matrices such as meat, dairy, and plant oils . It serves as a reliable internal standard in GC-MS and LC-MS workflows, ensuring the accuracy and traceability of nutritional labeling and quality control assays.

Stable Isotope Tracing for Metabolic Flux Analysis

In metabolic research, Tridecanoic acid-d9 can be employed as a stable isotope tracer to investigate the uptake, elongation, desaturation, and beta-oxidation of medium-chain fatty acids. By adding it to cell culture media or administering it in vivo, researchers can track the incorporation of the deuterated fatty acid into downstream lipid species using MS, providing quantitative insights into metabolic pathway dynamics and enzyme activity .

Internal Standard for Bioanalytical Method Development and Validation

For contract research organizations (CROs) and pharmaceutical analytical laboratories, Tridecanoic acid-d9 is a key component in developing and validating robust bioanalytical methods for lipid-based drug formulations or endogenous metabolite profiling. Its use as an internal standard is critical for meeting regulatory guidelines (e.g., FDA, EMA) on method accuracy, precision, and reproducibility, thereby supporting drug discovery and development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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